molecular formula C23H20ClN3O5S B2626776 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1031619-06-3

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2626776
CAS No.: 1031619-06-3
M. Wt: 485.94
InChI Key: SMCAUFGOQXJIGR-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine derivative characterized by a 1,1-dioxido benzothiadiazin-2-yl core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The acetamide side chain is attached to the benzothiadiazine ring and further substituted with a 2,4-dimethoxyphenyl group. The chlorine atom and sulfone group (1,1-dioxido) likely enhance electrophilic reactivity and metabolic stability, while the dimethoxyphenyl moiety may influence solubility and membrane permeability .

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5S/c1-31-17-9-10-19(20(13-17)32-2)25-22(28)14-27-26-23(15-6-4-3-5-7-15)18-12-16(24)8-11-21(18)33(27,29)30/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCAUFGOQXJIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural features, synthesis, and research findings related to its efficacy and applications.

Structural Characteristics

This compound features a benzothiadiazine core, characterized by a bicyclic structure containing sulfur and nitrogen atoms. The presence of various functional groups, including chloro and dioxido moieties, significantly influences its chemical reactivity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C23H22ClN3O4S
  • Molecular Weight : 469.9 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Investigations have suggested potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.

The biological activity of the compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:

  • Binding Affinity : The chloro and dioxido groups may enhance binding to target proteins or enzymes.
  • Cell Membrane Interaction : The lipophilic nature of the compound may facilitate cellular uptake.

Antimicrobial Activity

In studies involving structurally similar compounds, significant antimicrobial activity was observed. For instance, a related benzothiadiazine derivative demonstrated inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Studies

A case study examined the effects of this class of compounds on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways .

Enzyme Interaction Studies

Research utilizing surface plasmon resonance (SPR) has shown that this compound exhibits a high binding affinity for specific kinases involved in cancer progression. This suggests potential therapeutic applications in targeted cancer therapies .

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of Benzothiadiazine Core : Initial reactions involve the formation of the benzothiadiazine structure through cyclization.
  • Substitution Reactions : Introduction of chloro and methoxy groups via electrophilic aromatic substitution.
  • Acetamide Formation : Final acetamide linkage is established through amide coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzothiadiazine and acetamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Activities References
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide (Target Compound) 6-Cl, 4-Ph, 2,4-dimethoxyphenyl acetamide ~475.92 (calculated) Hypothesized kinase inhibition due to sulfone and chloro groups; enhanced solubility via OMe
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide 2-Fluorophenyl at position 4; 2,4-dimethylphenyl acetamide ~459.91 (calculated) Reduced solubility vs. target compound due to hydrophobic Me groups; potential CYP450 inhibition
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1) Benzothiazole core instead of benzothiadiazine; ethoxy group at position 6 ~346.82 (calculated) Herbicidal activity; lower molecular weight but reduced metabolic stability
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (Acta Cryst. E, 2008) Nitro and methylsulfonyl groups; no fused heterocyclic core ~302.72 (calculated) Intermediate for heterocyclic synthesis; limited bioactivity

Key Observations

Core Heterocycle Influence: The benzothiadiazine core in the target compound (vs. benzothiazole in EP3348550A1) provides a rigid, planar structure conducive to π-π stacking interactions in biological targets. The sulfone group enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs .

Substituent Effects :

  • Chlorine : Present in both the target compound and EP3348550A1, chlorine likely contributes to electron-withdrawing effects, stabilizing reactive intermediates or enhancing binding to hydrophobic enzyme pockets.
  • Aryl Acetamide Groups : The 2,4-dimethoxyphenyl group in the target compound improves solubility compared to the 2,4-dimethylphenyl analog () due to methoxy’s polarity. However, dimethyl groups may increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity Trends: Compounds with benzothiadiazine cores (e.g., target compound) are understudied but hypothesized to target kinases or GPCRs due to structural resemblance to known inhibitors. Benzothiazole derivatives (e.g., EP3348550A1) exhibit herbicidal properties, suggesting divergent applications despite structural similarities .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step reactions, including sulfonation and acetamide coupling, as seen in related N-(substituted phenyl)acetamide syntheses (e.g., ). Crystallographic refinement via SHELX programs () is standard for confirming such structures.

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